molecular formula C225H360N76O67S B1591703 Somatotropin releasing hormone (1-43) CAS No. 86472-71-1

Somatotropin releasing hormone (1-43)

Cat. No. B1591703
CAS RN: 86472-71-1
M. Wt: 5234 g/mol
InChI Key: ORNDKVCWLUZAQL-FOWIMTFFSA-N
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Description

Somatotropin Releasing Hormone (SRH) , also known as Growth Hormone-Releasing Hormone (GHRH) , is a peptide hormone produced by the hypothalamus. Its primary function is to stimulate the release of growth hormone (GH) from the anterior pituitary gland. SRH plays a crucial role in regulating growth, metabolism, and various physiological processes.



Synthesis Analysis

SRH is synthesized in the hypothalamus . It is then transported via the hypophyseal portal system to the anterior pituitary gland, where it stimulates the secretion of GH. The synthesis and release of SRH are tightly regulated by feedback mechanisms involving GH levels and other factors.



Molecular Structure Analysis

SRH consists of 43 amino acids . Its structure includes an N-terminal signal peptide , followed by the active peptide sequence. The active portion of SRH (amino acids 1-43) interacts with specific receptors on somatotroph cells in the anterior pituitary.



Chemical Reactions Analysis

SRH does not undergo significant chemical reactions itself. However, its binding to specific receptors triggers intracellular signaling pathways, leading to GH release. The interaction between SRH and its receptor involves G protein-coupled receptors (GPCRs) and cyclic adenosine monophosphate (cAMP) signaling.



Physical And Chemical Properties Analysis


  • Solubility : SRH is water-soluble.

  • Stability : It is relatively stable under physiological conditions.

  • Half-Life : SRH has a short half-life (minutes), emphasizing its pulsatile secretion pattern.


Safety And Hazards


  • Side Effects : Excessive SRH stimulation can lead to acromegaly (abnormal growth of bones and tissues).

  • Clinical Use : Synthetic analogs of SRH (such as tesamorelin) are used clinically to manage conditions like HIV-associated lipodystrophy.

  • Safety Considerations : Proper dosing and monitoring are essential to avoid adverse effects.


Future Directions


  • Research : Further studies are needed to explore SRH regulation, receptor variants, and potential therapeutic applications.

  • Peptide Analog Development : Developing more stable and selective SRH analogs for clinical use.

  • Combination Therapies : Investigating combination therapies involving SRH and other growth-related hormones.


properties

IUPAC Name

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C225H360N76O67S/c1-20-111(12)174(298-180(329)116(17)264-201(350)154(96-172(323)324)282-179(328)114(15)262-181(330)126(227)92-122-98-249-105-260-122)215(364)293-151(89-119-40-27-24-28-41-119)210(359)301-177(117(18)305)217(366)297-159(104-304)213(362)296-158(103-303)212(361)288-150(91-121-52-56-125(307)57-53-121)205(354)272-129(44-32-77-252-220(237)238)185(334)271-134(49-37-82-257-225(247)248)198(347)299-176(113(14)22-3)216(365)292-144(84-107(4)5)183(332)259-101-168(316)265-136(59-67-161(229)309)192(341)284-146(86-109(8)9)203(352)287-148(90-120-50-54-124(306)55-51-120)200(349)263-115(16)178(327)267-128(43-31-76-251-219(235)236)184(333)268-127(42-29-30-75-226)187(336)283-145(85-108(6)7)202(351)285-147(87-110(10)11)204(353)289-152(93-123-99-250-106-261-123)207(356)280-142(65-73-171(321)322)199(348)300-175(112(13)21-2)214(363)281-143(74-83-369-19)197(346)291-155(97-173(325)326)209(358)273-130(45-33-78-253-221(239)240)186(335)276-139(61-69-163(231)311)194(343)275-135(58-66-160(228)308)182(331)258-100-167(315)266-137(63-71-169(317)318)191(340)269-131(46-34-79-254-222(241)242)189(338)290-153(94-165(233)313)208(357)279-140(62-70-164(232)312)195(344)278-141(64-72-170(319)320)196(345)277-138(60-68-162(230)310)193(342)270-133(48-36-81-256-224(245)246)190(339)295-157(102-302)211(360)274-132(47-35-80-255-223(243)244)188(337)286-149(88-118-38-25-23-26-39-118)206(355)294-156(218(367)368)95-166(234)314/h23-28,38-41,50-57,98-99,105-117,126-159,174-177,302-307H,20-22,29-37,42-49,58-97,100-104,226-227H2,1-19H3,(H2,228,308)(H2,229,309)(H2,230,310)(H2,231,311)(H2,232,312)(H2,233,313)(H2,234,314)(H,249,260)(H,250,261)(H,258,331)(H,259,332)(H,262,330)(H,263,349)(H,264,350)(H,265,316)(H,266,315)(H,267,327)(H,268,333)(H,269,340)(H,270,342)(H,271,334)(H,272,354)(H,273,358)(H,274,360)(H,275,343)(H,276,335)(H,277,345)(H,278,344)(H,279,357)(H,280,356)(H,281,363)(H,282,328)(H,283,336)(H,284,341)(H,285,351)(H,286,337)(H,287,352)(H,288,361)(H,289,353)(H,290,338)(H,291,346)(H,292,365)(H,293,364)(H,294,355)(H,295,339)(H,296,362)(H,297,366)(H,298,329)(H,299,347)(H,300,348)(H,301,359)(H,317,318)(H,319,320)(H,321,322)(H,323,324)(H,325,326)(H,367,368)(H4,235,236,251)(H4,237,238,252)(H4,239,240,253)(H4,241,242,254)(H4,243,244,255)(H4,245,246,256)(H4,247,248,257)/t111-,112-,113-,114-,115-,116-,117+,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,174-,175-,176-,177-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNDKVCWLUZAQL-FOWIMTFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C225H360N76O67S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235580
Record name Somatotropin releasing hormone (1-43)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

5234 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Somatotropin releasing factor 43

CAS RN

86472-71-1
Record name Somatotropin releasing hormone (1-43)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086472711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Somatotropin releasing hormone (1-43)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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